Human VAP-1 Inhibitory Potency: Direct Comparison with Thiazole-Based Inhibitor 35c
In a radiometric enzyme assay using 14C-benzylamine as substrate, 3-amino-4-(pyrrolidin-1-yl)benzamide (as a representative VAP-1 inhibitor) exhibits a human VAP-1 IC50 of 32 nM [1]. In contrast, the structurally distinct thiazole derivative compound 35c, a known potent VAP-1 inhibitor from Astellas, demonstrates a human VAP-1 IC50 of 20 nM under comparable assay conditions [2]. This indicates that while both compounds achieve nanomolar potency, the pyrrolidinyl benzamide scaffold displays a 1.6-fold higher IC50 value, a difference that may be meaningful when optimizing for selectivity or minimizing off-target effects in complex biological systems.
| Evidence Dimension | Human VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | Compound 35c (thiazole derivative): 20 nM |
| Quantified Difference | Target compound IC50 is 1.6-fold higher (32 nM vs 20 nM) |
| Conditions | Human VAP-1 enzyme, radiochemical assay with 14C-benzylamine, 25°C |
Why This Matters
This quantifies the relative potency of the pyrrolidinyl benzamide core versus a structurally divergent VAP-1 inhibitor, enabling researchers to select the appropriate chemotype based on desired potency windows or scaffold-specific SAR exploration.
- [1] BindingDB. BDBM128993. Affinity data for human Membrane Primary Amine Oxidase (VAP-1/SSAO). IC50: 32 nM. Astellas Pharma US Patent US8802679. View Source
- [2] Inoue T, et al. Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorg Med Chem. 2013;21(9):2478-94. Compound 35c: human VAP-1 IC50 = 20 nM. View Source
